JNJ-28583867

Description

Properties

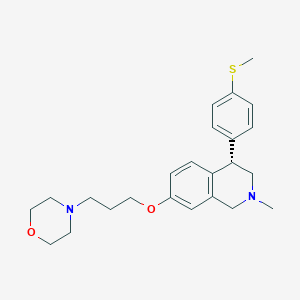

Molecular Formula |

C24H32N2O2S |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

4-[3-[[(4S)-2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |

InChI |

InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3/t24-/m0/s1 |

InChI Key |

XYYGFCDTBHAUSN-DEOSSOPVSA-N |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-28583867: A Dual-Action Ligand Targeting Histamine H3 Receptor and Serotonin Transporter

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28583867 is a potent and selective dual-action compound that functions as both a histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.[1][2] This unique pharmacological profile suggests its potential therapeutic application in conditions such as depression, where both the histaminergic and serotonergic systems are implicated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinities, in vitro and in vivo pharmacology, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[3][4] As an antagonist, this compound blocks the inhibitory action of the H3 receptor, leading to an increased release of these neurotransmitters. This action is believed to contribute to its wake-promoting and pro-cognitive effects.

-

Serotonin Transporter (SERT) Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[5] By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at its primary targets and its pharmacokinetic properties in preclinical models.

Table 1: In Vitro Binding Affinities of this compound

| Target | Species | Ki (nM) | Reference |

| Histamine H3 Receptor | Human | 10.6 | [2] |

| Serotonin Transporter (SERT) | Human | 3.7 | [2] |

Table 2: Selectivity of this compound for SERT

| Transporter | Selectivity vs. SERT (fold) | Reference |

| Dopamine Transporter (DAT) | >30 | [2] |

| Norepinephrine Transporter (NET) | >30 | [2] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Dose and Route | Reference |

| Oral Bioavailability | 32% | 10 mg/kg p.o. | [2] |

| Half-life (t1/2) | 6.9 hours | 10 mg/kg p.o. | [2] |

| Maximum Concentration (Cmax) | 260 ng/mL | 10 mg/kg p.o. | [2] |

Table 4: In Vivo Effects of this compound in Rodent Models

| Model | Species | Dose | Effect | Reference |

| Imetit-induced Drinking | Rat | 3-10 mg/kg i.p. | Blockade of drinking behavior | [2] |

| Cortical Neurotransmitter Levels | Rat | ≥ 0.3 mg/kg s.c. | Significant increase in extracellular serotonin | [2] |

| Mouse Tail Suspension Test | Mouse | 3-30 mg/kg p.o. | Antidepressant-like activity | [2] |

| Wakefulness | Rat | 1-3 mg/kg s.c. | Dose-dependent increase in time spent awake | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: this compound antagonism of the histamine H3 receptor signaling pathway.

Caption: Inhibition of the serotonin transporter (SERT) by this compound.

Experimental Workflows

The following diagrams outline the workflows for key experimental protocols.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for in vivo microdialysis in a rat model.

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H3 receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human histamine H3 receptor.

-

Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).

-

Non-specific binding control: Clobenpropit (10 µM).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Liquid scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, [3H]-NAMH (at a concentration near its Kd), and either assay buffer (for total binding), clobenpropit (for non-specific binding), or this compound.

-

Incubate the plate at 25°C for 2 hours with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Serotonin Transporter (SERT) Uptake Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on serotonin uptake.

-

Materials:

-

HEK-293 cells stably expressing the human serotonin transporter.

-

Radiolabeled substrate: [3H]-Serotonin ([3H]-5-HT).

-

Non-specific uptake control: Fluoxetine (1 µM).

-

Test compound: this compound.

-

Assay buffer: Modified Tris-HEPES buffer, pH 7.1.

-

96-well cell culture plates.

-

Filtration apparatus.

-

Liquid scintillation fluid and counter.

-

-

Procedure:

-

Plate HEK-293 cells expressing hSERT in 96-well plates and allow them to adhere.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with either assay buffer or this compound for 20 minutes at 25°C.

-

Initiate the uptake by adding [3H]-5-HT (at a concentration near its Km) to each well.

-

Incubate for 15 minutes at 25°C.

-

Terminate the uptake by aspirating the medium and washing the cells with ice-cold assay buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation fluid and quantify the radioactivity.

-

Determine the percent inhibition of serotonin uptake by this compound compared to the control.

-

Calculate the IC50 value from the concentration-response curve.

-

In Vivo Microdialysis for Neurotransmitter Levels

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular serotonin levels in the rat brain.

-

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound: this compound.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

-

-

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex).

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound via the desired route (e.g., subcutaneous injection).

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage change from the baseline neurotransmitter levels.

-

Conclusion

This compound is a novel pharmacological agent with a dual mechanism of action, potently antagonizing the histamine H3 receptor and inhibiting the serotonin transporter.[1][2] This combined activity leads to an increase in synaptic levels of histamine, serotonin, and other neurotransmitters, which is supported by in vivo studies demonstrating its antidepressant-like and wake-promoting effects in animal models.[2] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar dual-action compounds.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-28583867: A Technical Overview of a Dual-Action Histamine H3 Receptor Antagonist and Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28583867 is a potent and selective pharmacological agent characterized by its dual antagonism of the histamine H3 receptor and inhibition of the serotonin transporter (SERT).[1][2][3] This unique profile confers upon it the potential for therapeutic applications in conditions where both histaminergic and serotonergic systems are implicated, such as depression and disorders of wakefulness.[1][3] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its binding affinities, functional activities, and effects on neurotransmitter systems. Experimental protocols for key assays are described, and its mechanism of action is visualized through signaling pathway and workflow diagrams.

Core Pharmacological Data

The pharmacological activity of this compound is defined by its high affinity for both the human histamine H3 (hH3) receptor and the human serotonin transporter (hSERT).[1][4]

Table 1: In Vitro Binding Affinity of this compound

| Target | Species | Kᵢ (nM) |

| Histamine H3 Receptor | Human | 10.6[1][2][3] |

| Rat | ~21.2 (2-fold less potent than human)[4] | |

| Serotonin Transporter (SERT) | Human | 3.7[1][2][3] |

| Norepinephrine Transporter (NET) | Human | >100 (approximately 30-fold selectivity for SERT)[1][4] |

| Dopamine Transporter (DAT) | Human | >100 (approximately 30-fold selectivity for SERT)[1][4] |

Table 2: In Vivo Activity of this compound in Rodent Models

| Activity | Model System | Dosage | Effect |

| H3 Receptor and SERT Occupancy | Rat Brain | <1 mg/kg (s.c.) | Occupation of both H3 receptor and SERT[1][3] |

| Functional H3 Receptor Antagonism | Imetit-induced Drinking in Rats | 3-10 mg/kg (i.p.) | Blockade of imetit-induced drinking[1][3] |

| Neurotransmitter Modulation | Rat Cortex (Microdialysis) | ≥0.3 mg/kg (s.c.) | Significant increase in extracellular serotonin levels[1][3] |

| Higher doses | Smaller increases in extracellular norepinephrine and dopamine[1][3] | ||

| Antidepressant-like Activity | Mouse Tail Suspension Test | 3-30 mg/kg (p.o.) | Antidepressant-like effects[1][3] |

| Wakefulness Promotion | Rat EEG | 1-3 mg/kg (s.c.) | Dose-dependent increase in time spent awake and decrease in NREM sleep; potent suppression of REM sleep[1] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Dosage |

| Oral Bioavailability | 32%[1] | 10 mg/kg (p.o.) |

| Half-life (t½) | 6.9 hours[1] | 10 mg/kg (p.o.) |

| Maximum Concentration (Cₘₐₓ) | 260 ng/ml[1] | 10 mg/kg (p.o.) |

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[5][6][7] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[6] It also functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters including serotonin, dopamine, norepinephrine, and acetylcholine.[6][7][8] The H3 receptor is coupled to the Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6][9]

As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the effects of endogenous histamine. This disinhibition leads to enhanced release of histamine and other neurotransmitters, contributing to its wake-promoting and potential cognitive-enhancing effects.[1][7]

Concurrently, this compound inhibits the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.[1][3] This action is the established mechanism of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression.

Caption: Antagonism of the presynaptic H3 autoreceptor by this compound.

The dual mechanism of this compound, combining H3 receptor antagonism with serotonin reuptake inhibition, offers a synergistic approach to treating depression, potentially addressing both mood and associated symptoms like fatigue and lethargy.[1]

Caption: Dual mechanism of this compound targeting H3R and SERT.

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound, based on published research.[4]

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H3 receptor and various monoamine transporters.

-

General Protocol:

-

Membrane Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., human H3 receptor) or from brain tissue endogenously expressing the target (e.g., rat cortex for transporters) are prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-N-α-methylhistamine for H3R, [³H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Kᵢ values are then calculated using the Cheng-Prusoff equation.

-

Ex Vivo Receptor and Transporter Occupancy

-

Objective: To measure the extent to which this compound occupies its targets in the brain after systemic administration.

-

Protocol:

-

Dosing: Rats are administered this compound subcutaneously (s.c.) at various doses.

-

Tissue Collection: At a specific time point post-dosing, animals are euthanized, and their brains are rapidly removed and dissected.

-

Ex Vivo Autoradiography: Brain sections are incubated with a radioligand for the target of interest (e.g., [¹²⁵I]RTI-55 for SERT).

-

Imaging and Analysis: The sections are apposed to film or a phosphor imaging screen. The density of the resulting autoradiographic image is quantified and compared to that of vehicle-treated control animals to determine the percentage of receptor/transporter occupancy.

-

Caption: Workflow for ex vivo receptor and transporter occupancy studies.

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters in the brain of freely moving animals.

-

Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the frontal cortex) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

-

Drug Administration: After establishing a stable baseline of neurotransmitter levels, this compound is administered.

-

Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Interpretation: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.

-

Summary and Conclusion

This compound is a novel pharmacological agent with a dual mechanism of action, functioning as both a histamine H3 receptor antagonist and a serotonin reuptake inhibitor.[1][3] In vitro studies have demonstrated its high affinity for both targets, with a notable selectivity for the serotonin transporter over other monoamine transporters.[1][4] In vivo experiments in rodents have confirmed that this compound occupies its central targets at low doses, leading to increased extracellular levels of serotonin and other neurotransmitters.[1][3] This neurochemical profile is consistent with its observed antidepressant-like and wake-promoting effects in behavioral models.[1] The unique combination of H3 receptor antagonism and SERT inhibition presents a promising therapeutic strategy for major depressive disorder, particularly in patients experiencing symptoms of fatigue and somnolence. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this dual-action compound.

References

- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

JNJ-28583867: A Technical Overview of Serotonin Transporter Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin transporter (SERT) inhibition by the compound JNJ-28583867. It includes quantitative binding data, detailed experimental protocols for Ki determination, and a visualization of the associated signaling pathways.

Core Compound Activity: Serotonin Transporter Inhibition

This compound is a potent inhibitor of the human serotonin transporter (SERT) with a high degree of selectivity. In addition to its activity at SERT, this compound is also a selective antagonist of the histamine H3 receptor.[1] This dual-action profile suggests its potential therapeutic application in conditions where modulation of both serotonergic and histaminergic systems is beneficial.

Quantitative Binding Affinity

The inhibitory activity of this compound at the serotonin transporter is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The compound also demonstrates significant selectivity for SERT over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).

| Target | Ki (nM) | Selectivity vs. SERT |

| Serotonin Transporter (SERT) | 3.7 | - |

| Histamine H3 Receptor | 10.6 | 2.9-fold less potent than at SERT |

| Dopamine Transporter (DAT) | >100 | >30-fold |

| Norepinephrine Transporter (NET) | >100 | >30-fold |

Data sourced from Barbier et al., 2007.[1]

Experimental Protocols: Determination of SERT Inhibition Ki

The following protocol is a representative method for determining the Ki of a test compound like this compound for the serotonin transporter using a radioligand binding assay. This is based on standard methodologies employed in the field, as the specific protocol from the primary literature was not available.

Radioligand Binding Assay for SERT

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine or imipramine).

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluence.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]Citalopram (typically at or near its Kd value).

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways Affected by SERT Inhibition

Inhibition of the serotonin transporter by this compound leads to an increase in the concentration of serotonin in the synaptic cleft. This elevated serotonin level enhances the activation of various postsynaptic serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). These receptors are broadly classified based on the G-protein they couple with: Gs, Gi, or Gq.

Gs-Coupled Serotonin Receptor Signaling

Serotonin receptors such as 5-HT4, 5-HT6, and 5-HT7 are coupled to the stimulatory G-protein, Gs. Activation of this pathway leads to the stimulation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn can modulate the expression of genes like brain-derived neurotrophic factor (BDNF).

Gq-Coupled Serotonin Receptor Signaling

The 5-HT2 family of serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C) are coupled to the Gq protein. Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These second messengers lead to a cascade of downstream cellular responses.

Gi-Coupled Serotonin Receptor Signaling

The 5-HT1 and 5-HT5 families of serotonin receptors are coupled to the inhibitory G-protein, Gi. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptor activation and leads to a reduction in PKA activity.

References

In-Depth Technical Guide: JNJ-28583867

CAS Number: 892407-39-5

Core Compound Summary

JNJ-28583867 is a potent and selective dual-action ligand targeting the histamine H3 receptor and the serotonin transporter (SERT). Its chemical name is 2-Methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline. Developed for potential therapeutic applications in conditions such as depression, this compound exhibits high binding affinity for both of its targets, functioning as an antagonist at the H3 receptor and an inhibitor of SERT. This dual mechanism is designed to leverage the wake-promoting effects of H3 receptor antagonism alongside the established antidepressant effects of serotonin reuptake inhibition.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic parameters of this compound.

| Target | Species | Kᵢ (nM) |

| Histamine H3 Receptor | Human | 10.6 |

| Serotonin Transporter (SERT) | Human | 3.7 |

| Parameter | Species | Value | Dosage |

| Oral Bioavailability | Rat | 32% | 10 mg/kg p.o. |

| Half-life (t½) | Rat | 6.9 hours | 10 mg/kg p.o. |

| Maximum Plasma Concentration (Cₘₐₓ) | Rat | 260 ng/mL | 10 mg/kg p.o. |

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential stems from its modulation of two distinct neurological pathways: the histaminergic system via the H3 receptor and the serotonergic system via the serotonin transporter.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. By acting as an antagonist, this compound blocks this feedback mechanism, leading to increased histamine release in the brain. Elevated histamine levels are associated with enhanced wakefulness and cognitive function.

Figure 1: Signaling pathway of this compound at the histamine H3 receptor.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting SERT, this compound increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is the basis for the action of many widely used antidepressant medications.

Figure 2: Mechanism of action of this compound at the serotonin transporter.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H3 receptor and serotonin transporter.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human histamine H3 receptor or serotonin transporter are prepared.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Radioligand: A specific radioligand for each target is used (e.g., [³H]R-α-methylhistamine for H3R and [³H]citalopram for SERT).

-

Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are determined from competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.

-

In Vivo Microdialysis in Rats

-

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the rat brain.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Surgery: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).

-

Acclimation: Animals are allowed to recover from surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentrations of neurotransmitters in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

-

Mouse Tail Suspension Test

-

Objective: To assess the antidepressant-like activity of this compound in mice.

-

Methodology:

-

Animal Model: Male BALB/c mice are used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control and a positive control (e.g., a known antidepressant) are also included.

-

Test Procedure: After a set pre-treatment time, mice are suspended by their tails from a horizontal bar using adhesive tape. The duration of immobility is recorded over a specific period (e.g., 6 minutes).

-

Data Analysis: The total time of immobility is calculated for each group. A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like effects.

-

Experimental Workflow

The following diagram illustrates a typical preclinical experimental workflow for the characterization of a novel compound like this compound.

JNJ-28583867: A Preclinical In-Depth Analysis of a Dual-Targeting Compound

Disseminated to: Researchers, Scientists, and Drug Development Professionals Contents: This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of JNJ-28583867, a novel compound targeting both the histamine H3 receptor and the serotonin transporter. All data herein is derived from foundational preclinical studies.

Executive Summary

This compound is a potent, orally active, and selective antagonist of the histamine H3 receptor and an inhibitor of the serotonin transporter (SERT).[1][2][3] Developed by Johnson & Johnson Pharmaceutical Research & Development, its unique dual mechanism of action demonstrated potential therapeutic efficacy in preclinical models of depression and wakefulness.[2] The compound showed good oral bioavailability and central nervous system penetration in rodent models.[2] Despite promising initial preclinical results, this compound does not appear in recent Johnson & Johnson development pipelines, suggesting its clinical development was likely discontinued. This guide will detail the foundational preclinical data that characterized its pharmacological profile.

Discovery and Rationale

The development of this compound was predicated on the therapeutic hypothesis that combining histamine H3 receptor antagonism with serotonin reuptake inhibition could offer a novel treatment for depression, potentially addressing symptoms of lethargy and fatigue more effectively than selective serotonin reuptake inhibitors (SSRIs) alone.[2] Wake-promoting agents are sometimes used as adjuncts to antidepressant therapy, and the wake-promoting action of H3 receptor antagonists is well-documented in animal studies.[2] this compound was synthesized to embody this dual pharmacology in a single molecule.[4]

Pharmacological Profile

In Vitro Binding Affinities and Selectivity

This compound demonstrates high affinity for both the human histamine H3 receptor and the human serotonin transporter.[2] Its affinity for the serotonin transporter is approximately 30-fold higher than for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][4]

| Target | Species | Kᵢ (nM) |

| Histamine H₃ Receptor | Human | 10.6 |

| Serotonin Transporter (SERT) | Human | 3.7 |

| Norepinephrine Transporter (NET) | Human | >100 |

| Dopamine Transporter (DAT) | Human | >100 |

Pharmacokinetic Properties in Rats

The pharmacokinetic profile of this compound was assessed in rats following a 10 mg/kg oral dose.[2]

| Parameter | Value |

| Bioavailability (F) | 32% |

| Half-life (t₁/₂) | 6.9 hours |

| Cₘₐₓ | 260 ng/ml |

Preclinical Efficacy Models

In Vivo Receptor and Transporter Occupancy

Subcutaneous administration of this compound in rats resulted in the dose-dependent occupancy of both histamine H3 receptors and serotonin transporters in the brain at doses below 1 mg/kg.[2][4]

Neurochemical Effects

Microdialysis studies in rats demonstrated that this compound significantly increased extracellular levels of serotonin in the frontal cortex at doses of 0.3 mg/kg (s.c.) and higher.[2] Smaller, dose-dependent increases in norepinephrine and dopamine were also observed.[2]

| Neurotransmitter | Maximum Increase (at 3 mg/kg s.c.) |

| Serotonin | ~8-fold over basal levels |

| Norepinephrine | ~4-fold over basal levels |

| Dopamine | ~3-fold over basal levels |

Behavioral and Physiological Effects

This compound exhibited antidepressant-like activity and wake-promoting effects in rodent models.

| Model | Species | Dosing | Effect |

| Tail Suspension Test | Mouse | 3-30 mg/kg p.o. | Antidepressant-like activity |

| Imetit-Induced Drinking | Rat | 3-10 mg/kg i.p. | Blockade of drinking, confirming H₃ antagonism |

| Sleep-Wake Cycle | Rat | 1-3 mg/kg s.c. | Dose-dependent increase in wakefulness, decrease in NREM sleep, and suppression of REM sleep |

Experimental Protocols and Methodologies

In Vitro Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for histamine H3 receptors and monoamine transporters.

-

Methodology: Radioligand binding assays were performed using cell membranes from CHO cells expressing the recombinant human histamine H3 receptor and from cells expressing human SERT, NET, and DAT. The displacement of specific radioligands ([³H]-N-α-methylhistamine for H3, [³H]-citalopram for SERT) by various concentrations of this compound was measured to calculate the Kᵢ values.

In Vivo Microdialysis

-

Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the rat frontal cortex following administration of this compound.

-

Methodology: Male Sprague Dawley rats were implanted with microdialysis probes in the frontal cortex. Following a baseline collection period, this compound was administered subcutaneously at various doses. Dialysate samples were collected at regular intervals and analyzed by LC-MS/MS to quantify neurotransmitter concentrations.

Tail Suspension Test

-

Objective: To assess the antidepressant-like activity of this compound.

-

Methodology: Male Balb/c mice were administered this compound orally. After a set period, the mice were suspended by their tails, and the duration of immobility was recorded over a six-minute session. A reduction in immobility time is indicative of antidepressant-like effects.

Visualized Pathways and Workflows

Proposed Mechanism of Action

References

- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipeline - Novel therapies | Johnson & Johnson [investor.jnj.com]

- 3. Pipeline - Development pipeline | Johnson & Johnson [investor.jnj.com]

- 4. Pipeline - 2025 Key events | Johnson & Johnson [investor.jnj.com]

JNJ-28583867: A Preclinical Overview of a Dual-Action Antidepressant Candidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28583867 is a novel psychoactive compound that has demonstrated potential as a therapeutic agent for depression and wakefulness disorders in preclinical studies. Its unique mechanism of action, combining histamine H3 receptor antagonism and serotonin transporter (SERT) inhibition, distinguishes it from traditional antidepressant medications. This technical guide provides a comprehensive summary of the key preclinical findings for this compound, including its pharmacological profile, in vivo efficacy, and pharmacokinetic properties. The information is presented to facilitate further research and development of this and similar dual-action compounds.

Core Pharmacological Profile

This compound is characterized as a potent and selective antagonist of the histamine H3 receptor and a potent inhibitor of the serotonin transporter.[1] This dual activity is believed to synergistically contribute to its antidepressant and wake-promoting effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Binding Affinities [1]

| Target | Species | Ki (nM) |

| Histamine H3 Receptor | Human | 10.6 |

| Serotonin Transporter (SERT) | Human | 3.7 |

| Dopamine Transporter (DAT) | Human | >100 |

| Norepinephrine Transporter (NET) | Human | >100 |

This compound demonstrates over 30-fold selectivity for SERT over DAT and NET.[1]

Table 2: In Vivo Receptor Occupancy in Rat Brain [1]

| Dose (s.c.) | Histamine H3 Receptor Occupancy | SERT Occupancy |

| <1 mg/kg | Significant | Significant |

Table 3: Effects on Extracellular Neurotransmitter Levels in Rat Cortex [1]

| Dose (s.c.) | % Increase in Serotonin | % Increase in Norepinephrine | % Increase in Dopamine |

| 0.3 mg/kg | Significant Increase | - | - |

| Higher Doses | Dose-dependent Increase | Smaller Increase | Smaller Increase |

Table 4: Pharmacokinetic Parameters in Rats [1]

| Parameter | Value |

| Oral Bioavailability | 32% |

| Half-life (t1/2) | 6.9 hours |

| Cmax (after 10 mg/kg p.o.) | 260 ng/ml |

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are mediated through two primary signaling pathways:

-

Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters. By antagonizing this receptor, this compound disinhibits histaminergic neurons, leading to increased histamine release in the brain. Elevated histamine levels are associated with enhanced wakefulness and cognitive function.

-

Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its signaling. This compound's inhibition of SERT leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. This is a well-established mechanism for the treatment of depression.

The combination of these two mechanisms is thought to produce a more robust and potentially faster-acting antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) alone, with the added benefit of promoting wakefulness.

In Vivo Efficacy Models

This compound has demonstrated efficacy in several rodent models relevant to depression and wakefulness.

Mouse Tail Suspension Test

This is a behavioral screening test for potential antidepressant drugs. A reduction in immobility time is indicative of an antidepressant-like effect. This compound showed a dose-dependent decrease in immobility in this test, with significant effects observed at oral doses of 3-30 mg/kg.[1]

Imetit-Induced Drinking in Rats

Imetit is a potent H3 receptor agonist that induces a dipsogenic (drinking) response in rats. The ability of this compound to block this effect confirms its in vivo functional activity as an H3 receptor antagonist. The compound effectively blocked imetit-induced drinking at intraperitoneal doses of 3-10 mg/kg.[1]

Sleep-Wake Cycle in Rats

Electroencephalogram (EEG) recordings in rats showed that this compound produced a dose-dependent increase in the time spent awake, with a corresponding decrease in non-rapid eye movement (NREM) sleep.[1] It also potently suppressed REM sleep at doses of 1 mg/kg and higher.[1]

Experimental Protocols

While the full, detailed protocols from the primary publications are not publicly available, the following are generalized methodologies for the key experiments conducted with this compound.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor and serotonin transporter.

-

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the human H3 receptor or SERT are prepared.

-

Radioligand Binding: Membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]-N-α-methylhistamine for H3R, [3H]-citalopram for SERT) and varying concentrations of this compound.

-

Incubation and Washing: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration, and the filters are washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

References

The Neurochemical Profile of JNJ-28583867: A Technical Overview of its Effects on Neurotransmitter Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28583867 is a novel psychoactive compound with a dual mechanism of action, functioning as both a potent histamine H3 receptor antagonist and a selective serotonin reuptake inhibitor (SERT). Preclinical evidence demonstrates its significant impact on central nervous system neurochemistry, particularly elevating extracellular levels of key monoamine neurotransmitters. This technical guide provides an in-depth analysis of the effects of this compound on neurotransmitter levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a selective and potent antagonist of the histamine H3 receptor, with a binding affinity (Ki) of 10.6 nM, and a high affinity for the serotonin transporter (SERT), with a Ki of 3.7 nM.[1][2] This dual action suggests a potential therapeutic role in conditions where modulation of both the histaminergic and serotonergic systems is beneficial. The histamine H3 receptor is an inhibitory autoreceptor and heteroreceptor, and its blockade leads to increased release of histamine and other neurotransmitters. Concurrently, inhibition of SERT elevates synaptic serotonin levels. This document synthesizes the available preclinical data on the neurochemical consequences of this compound administration.

Core Mechanism of Action

This compound exerts its effects through two primary molecular targets:

-

Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. By antagonizing this receptor, this compound disinhibits histaminergic neurons, leading to an increase in histamine release. Furthermore, H3 receptors are also expressed as heteroreceptors on non-histaminergic neurons, where they modulate the release of other neurotransmitters. Blockade of these heteroreceptors by this compound contributes to the increased release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine.[3]

-

Serotonin Transporter (SERT) Inhibition: this compound is a potent inhibitor of the serotonin transporter (SERT).[1][2] SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration and prolongs the duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. The compound exhibits a 30-fold selectivity for SERT over the dopamine and norepinephrine transporters.[3]

Effects on Neurotransmitter Levels: Quantitative Data

A pivotal preclinical study in male Sprague-Dawley rats investigated the effects of subcutaneous (s.c.) administration of this compound on extracellular neurotransmitter levels in the frontal cortex. The findings are summarized below.

Table 1: Effect of this compound on Extracellular Serotonin (5-HT) Levels in the Rat Frontal Cortex

| Dose (s.c.) | Maximum Increase (% of Basal Levels) |

| 0.3 mg/kg | Significant increase |

| 1.0 mg/kg | Dose-dependent increase |

| 3.0 mg/kg | ~8-fold increase (781 ± 131%) |

Data from Barbier A J, et al., 2007.[3]

Table 2: Effect of this compound on Extracellular Norepinephrine (NE) Levels in the Rat Frontal Cortex

| Dose (s.c.) | Maximum Increase (% of Basal Levels) |

| 1.0 mg/kg | Statistically significant increase |

| 3.0 mg/kg | ~4-fold increase (374 ± 46%) |

Data from Barbier A J, et al., 2007.[3]

Table 3: Effect of this compound on Extracellular Dopamine (DA) Levels in the Rat Frontal Cortex

| Dose (s.c.) | Maximum Increase (% of Basal Levels) |

| 3.0 mg/kg | ~3-fold increase |

Data from Barbier A J, et al., 2007.[3]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical study to determine the effects of this compound on neurotransmitter levels.

Animal Model

-

Species: Male Sprague-Dawley rats.[4]

-

Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure endogenous substances in the extracellular fluid of living animals.[5][6]

-

Probe Implantation:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the frontal cortex.

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for a period of 24-48 hours post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.

-

After a baseline collection period to establish stable neurotransmitter levels, this compound or vehicle is administered.

-

Sample collection continues for several hours post-administration to monitor changes in neurotransmitter concentrations.

-

Neurotransmitter Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the quantification of monoamine neurotransmitters in microdialysate samples.[7][8][9]

-

Sample Preparation: Microdialysate samples are typically injected directly into the HPLC system without further processing.

-

Chromatographic Separation:

-

An aliquot of the dialysate is injected onto a reverse-phase C18 column.

-

A mobile phase consisting of a buffer, an ion-pairing agent, and an organic modifier is used to separate the neurotransmitters based on their physicochemical properties.

-

-

Electrochemical Detection:

-

As the separated neurotransmitters elute from the column, they pass through an electrochemical detector.

-

A specific electrical potential is applied to a working electrode, causing the electroactive monoamines (serotonin, norepinephrine, dopamine) to oxidize.

-

This oxidation generates an electrical current that is proportional to the concentration of the neurotransmitter in the sample.

-

-

Quantification: The concentration of each neurotransmitter is determined by comparing the peak area from the sample chromatogram to a standard curve generated from solutions of known neurotransmitter concentrations.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound's dual action.

Experimental Workflow for Neurotransmitter Level Assessment

Caption: Experimental workflow for assessing neurotransmitter levels.

Conclusion

This compound demonstrates a clear and robust effect on the central nervous system's monoaminergic systems. Its dual action as a histamine H3 receptor antagonist and a serotonin reuptake inhibitor results in a significant, dose-dependent increase in extracellular levels of serotonin, norepinephrine, and dopamine in the frontal cortex. The methodologies outlined in this guide provide a framework for the continued investigation of this and similar compounds. The presented data underscores the potential of this compound as a tool for modulating multiple neurotransmitter systems simultaneously. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-28583867: An In-Depth Technical Guide on In Vitro Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: JNJ-28583867

This compound is a potent and selective dual-action ligand, characterized as both a histamine H3 receptor (H3R) antagonist and a serotonin transporter (SERT) inhibitor.[1] Its unique pharmacological profile suggests potential therapeutic applications in conditions where modulation of both histaminergic and serotonergic systems is beneficial. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways.

Quantitative Binding Affinity Data

The in vitro binding profile of this compound has been determined through radioligand binding assays, revealing high affinity for its primary targets. The compound also exhibits significant selectivity for the serotonin transporter over other monoamine transporters.

| Target | Species | Ligand/Assay Type | Kᵢ (nM) | Selectivity | Reference |

| Histamine H₃ Receptor (H₃R) | Human | Radioligand Binding | 10.6 | - | [1] |

| Serotonin Transporter (SERT) | Human | Radioligand Binding | 3.7 | 30-fold vs. NET & DAT | [1] |

| Norepinephrine Transporter (NET) | Human | Radioligand Binding | >111 (estimated) | - | [1] |

| Dopamine Transporter (DAT) | Human | Radioligand Binding | >111 (estimated) | - | [1] |

Note: The Kᵢ values for NET and DAT are estimated based on the reported 30-fold selectivity for SERT over these transporters.[1] In broader screening panels against approximately 50 other targets, including various G-protein coupled receptors, ion channels, and transporters, this compound displayed an IC₅₀ of greater than 10 µM, indicating a high degree of selectivity for H3R and SERT.

Experimental Protocols

The following sections detail the generalized yet comprehensive methodologies for determining the in vitro binding affinity and functional activity of this compound at the histamine H₃ receptor and the serotonin transporter. These protocols are based on standard practices in the field for characterizing such ligands.

Histamine H₃ Receptor (H₃R) Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H₃ receptor.

1. Materials:

- Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human histamine H₃ receptor.

- Radioligand: [³H]-N-α-methylhistamine (a known H₃R agonist).

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Test Compound: this compound at various concentrations.

- Non-specific Binding Control: A high concentration of a known H₃R ligand (e.g., 10 µM Imetit).

- Filtration Apparatus: 96-well glass fiber filter plates and a cell harvester.

- Detection: Liquid scintillation counter and scintillation fluid.

2. Procedure:

- In a 96-well plate, combine the cell membranes, [³H]-N-α-methylhistamine (at a concentration near its K₋), and varying concentrations of this compound.

- For total binding wells, add assay buffer instead of the test compound.

- For non-specific binding wells, add the non-specific binding control.

- Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

- Terminate the incubation by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the unbound.

- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

- Allow the filters to dry, then add scintillation fluid to each well.

- Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Serotonin Transporter (SERT) Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for SERT by its ability to displace a known radiolabeled SERT ligand.

1. Materials:

- Cell Membranes: Membranes from HEK293 cells stably expressing the human serotonin transporter.

- Radioligand: [³H]-Citalopram or [³H]-Paroxetine (known high-affinity SERT inhibitors).

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

- Wash Buffer: Ice-cold assay buffer.

- Test Compound: this compound at various concentrations.

- Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

- Filtration and Detection: As described for the H₃R binding assay.

2. Procedure:

- The procedure is analogous to the H₃R binding assay, with the substitution of SERT-expressing cell membranes and the appropriate SERT radioligand.

- Incubation is typically carried out at room temperature for 60 minutes.

3. Data Analysis:

- Data analysis follows the same principles as the H₃R binding assay to determine the IC₅₀ and subsequently the Kᵢ value for this compound at the serotonin transporter.

Functional Assay: Histamine H₃ Receptor-Mediated cAMP Inhibition

As an antagonist, this compound is expected to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the Gi/o-coupled H₃ receptor.

1. Materials:

- Cells: CHO or HEK293 cells stably expressing the human histamine H₃ receptor.

- Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

- H₃R Agonist: Imetit or (R)-α-methylhistamine.

- Adenylyl Cyclase Activator: Forskolin.

- Test Compound: this compound at various concentrations.

- cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

2. Procedure:

- Plate the cells in a 96-well plate and allow them to adhere.

- Pre-incubate the cells with varying concentrations of this compound in stimulation buffer.

- Add a fixed concentration of the H₃R agonist (typically at its EC₈₀) and a fixed concentration of forskolin to all wells.

- Incubate the plate at 37°C for 15-30 minutes to allow for cAMP production.

- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the detection kit.

3. Data Analysis:

- Plot the measured cAMP levels against the logarithm of the this compound concentration.

- The data will show that this compound dose-dependently reverses the agonist-induced decrease in forskolin-stimulated cAMP levels.

- From this functional antagonism curve, a pA₂ value can be calculated, which is a measure of the antagonist's potency.

Functional Assay: Serotonin Transporter Uptake Inhibition

This assay directly measures the ability of this compound to block the uptake of serotonin into cells expressing SERT.

1. Materials:

- Cells: HEK293 cells stably expressing the human serotonin transporter.

- Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).

- Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

- Wash Buffer: Ice-cold KRH buffer.

- Test Compound: this compound at various concentrations.

- Non-specific Uptake Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

- Detection: Scintillation counter.

2. Procedure:

- Plate the cells in a 96-well plate.

- Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of this compound or vehicle.

- Initiate the uptake by adding [³H]-5-HT to all wells.

- Incubate at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.

- Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer.

- Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

- Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

- Determine the IC₅₀ value for the inhibition of serotonin uptake.

Signaling Pathways and Experimental Workflows

The dual mechanism of action of this compound involves two distinct molecular pathways. The following diagrams illustrate these pathways and the workflow of the in vitro binding assays.

References

An In-depth Technical Guide to the Pharmacokinetic Profile of JNJ-28583867 in Rodents

This technical guide provides a comprehensive overview of the pharmacokinetic profile of JNJ-28583867 in rodent models, intended for researchers, scientists, and professionals in the field of drug development. This compound is a novel compound with a dual mechanism of action, functioning as both a potent histamine H3 (H3) receptor antagonist and a serotonin reuptake inhibitor (SERT inhibitor).[1][2] This unique pharmacological profile suggests its potential therapeutic application in conditions such as depression, where wakefulness and mood regulation are key considerations.

Mechanism of Action

This compound exerts its effects through two primary molecular targets:

-

Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters. By acting as an antagonist, this compound blocks this feedback inhibition, leading to increased levels of histamine and other neurotransmitters, which is associated with enhanced wakefulness and cognitive function.

-

Serotonin Transporter (SERT) Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. This compound inhibits SERT, leading to an increase in the extracellular concentration of serotonin, a neurotransmitter critically involved in mood regulation. This mechanism is the basis for the action of selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants.

The dual action of this compound presents a promising therapeutic strategy, potentially offering both antidepressant effects and alleviation of associated symptoms like fatigue and lethargy.[1][2]

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of this compound have been characterized in rats following oral administration. The key parameters are summarized in the table below.

| Pharmacokinetic Parameter | Value | Conditions |

| Oral Bioavailability | 32% | 10 mg/kg, p.o. |

| Maximum Plasma Concentration (Cmax) | 260 ng/mL | 10 mg/kg, p.o. |

| Time to Maximum Concentration (Tmax) | Not Reported | 10 mg/kg, p.o. |

| Area Under the Curve (AUC) | Not Reported | 10 mg/kg, p.o. |

| Half-life (t1/2) | 6.9 hours | 10 mg/kg, p.o. |

Data sourced from Barbier et al., 2007.[2]

Experimental Protocols

While the specific, detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain, a general methodology can be inferred based on standard practices in rodent pharmacokinetic research.

Animal Model

-

Species: Rat (Specific strain not detailed in the abstract, but Sprague-Dawley or Wistar rats are commonly used for such studies).

-

Health Status: Healthy, adult male rats are typically used to minimize variability due to gender and health.

-

Housing: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water.

Drug Administration

-

Route of Administration: Oral (p.o.), likely via gavage to ensure accurate dosing.

-

Dose: 10 mg/kg.

-

Vehicle: The compound would be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution containing a solubilizing agent like Tween 80 or PEG400).

Blood Sampling

-

Method: Serial blood samples are collected at predetermined time points. This is often achieved via a cannulated vessel (e.g., jugular vein) to allow for repeated, stress-free sampling from the same animal.

-

Time Points: A typical sampling schedule would include a pre-dose sample, followed by multiple samples post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to adequately define the plasma concentration-time curve.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The plasma is then stored frozen until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile or methanol) to remove proteins that can interfere with the analysis. The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated with known concentrations of the compound.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of this compound.

Experimental Workflow

Caption: Generalized workflow for a rodent pharmacokinetic study.

References

Technical Guide: Pharmacokinetic and Pharmacodynamic Profile of JNJ-28583867

This technical guide provides an in-depth overview of the preclinical pharmacokinetic and pharmacodynamic properties of JNJ-28583867, a potent and selective histamine H3 (H3) receptor antagonist and serotonin reuptake inhibitor (SERT). The data presented is primarily derived from preclinical studies in rodent models.

Core Pharmacokinetic Parameters

The oral bioavailability and half-life of this compound have been characterized in rats. This data is crucial for understanding the compound's potential for oral administration and its duration of action.

| Parameter | Species | Dose (Oral) | Value | Citation |

| Oral Bioavailability | Rat | 10 mg/kg | 32% | [1][2] |

| Half-life (t½) | Rat | 10 mg/kg | 6.9 hours | [1][2] |

| Maximum Concentration (Cmax) | Rat | 10 mg/kg | 260 ng/ml | [1][2] |

Mechanism of Action and In Vitro Potency

This compound functions as a dual-action compound, targeting both the histamine H3 receptor and the serotonin transporter. Its high affinity for these targets underscores its potential therapeutic efficacy.

| Target | Parameter | Value (nM) | Citation |

| Histamine H3 Receptor | Kᵢ | 10.6 | [1][2][3][4] |

| Serotonin Transporter (SERT) | Kᵢ | 3.7 | [1][2][3][4] |

The compound exhibits over 30-fold selectivity for SERT compared to dopamine and norepinephrine transporters, indicating a targeted mechanism of action.[1][2]

Signaling Pathway and Physiological Effects

This compound's dual antagonism of the H3 receptor and inhibition of SERT leads to a cascade of neurochemical changes. As an H3 receptor antagonist, it blocks the autoreceptor function, which normally inhibits histamine release. This leads to increased histaminergic neurotransmission, promoting wakefulness. Simultaneously, as a SERT inhibitor, it increases the synaptic concentration of serotonin, a key mechanism for antidepressant action.

Experimental Protocols

The following sections summarize the methodologies used in the preclinical evaluation of this compound.

The pharmacokinetic profile of this compound was assessed following both oral (p.o.) and intravenous (i.v.) administration to determine its bioavailability and half-life.

-

Subjects : Male Sprague Dawley Rats (approximately 300g body weight) were used, with three animals per administration route.[5]

-

Formulation and Dosing :

-

Data Analysis : Plasma concentrations of this compound were measured over time to calculate key pharmacokinetic parameters. The specific bioanalytical method for plasma concentration determination was not detailed in the publication.

Ex vivo autoradiography was employed to determine the dose-dependent occupancy of H3 receptors and serotonin transporters in the rat brain following subcutaneous administration.

-

Methodology : After subcutaneous administration of this compound, the compound was found to occupy both the histamine H3 receptor and the SERT in the rat brain at low doses (<1 mg/kg).[1][2]

-

Results :

-

Antidepressant-like Activity : The mouse tail suspension test was used to evaluate the antidepressant effects of this compound. Oral administration of 3-30 mg/kg demonstrated antidepressant-like activity.[1][2]

-

Wakefulness Promotion : Electroencephalography (EEG) and electromyography (EMG) were used to monitor sleep-wake cycles in rats. Subcutaneous administration of this compound (1-3 mg/kg) resulted in a dose-dependent increase in time spent awake and a decrease in NREM sleep.[1][2]

-

Neurochemical Analysis : In vivo microdialysis in rats was used to measure extracellular levels of neurotransmitters in the brain. This compound significantly increased cortical extracellular levels of serotonin at doses of 0.3 mg/kg (s.c.) and higher.[1][2] Smaller increases in norepinephrine and dopamine were also noted.[1][2]

References

- 1. Pharmacological characterization of this compound, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JNJ-28583867 in Animal Studies

Introduction

JNJ-28583867 is a potent and selective experimental compound characterized by its dual mechanism of action as a histamine H3 receptor antagonist and a serotonin reuptake inhibitor (SERT)[1][2][3][4]. Preclinical animal studies have demonstrated its potential in models of depression and wakefulness[1][4]. This compound exhibits a high affinity for the human histamine H3 receptor (Ki = 10.6 nM) and the human serotonin transporter (Ki = 3.7 nM)[1][2][3]. It shows over 30-fold selectivity for SERT compared to dopamine and norepinephrine transporters[1][5]. In rats, this compound has good oral bioavailability (32%) with a half-life of 6.9 hours[1]. This document provides detailed protocols for conducting animal studies to evaluate the pharmacological effects of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic and pharmacodynamic parameters of this compound.

Table 1: In Vitro Receptor and Transporter Binding Affinity

| Target | Species | Ki (nM) |

| Histamine H3 Receptor | Human | 10.6 |

| Serotonin Transporter (SERT) | Human | 3.7 |

Data sourced from Barbier et al., 2007.[1]

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Bioavailability | Oral | 10 | 32% |

| Half-life (t1/2) | Oral | 10 | 6.9 h |

| Cmax | Oral | 10 | 260 ng/ml |

Data sourced from Barbier et al., 2007.[1]

Table 3: In Vivo Pharmacodynamic Effects of this compound in Rodents

| Experiment | Animal Model | Route | Dose (mg/kg) | Observed Effect |

| Receptor/Transporter Occupancy | Rat | Subcutaneous | <1 | Occupied both H3 receptor and SERT in the brain |

| Imetit-Induced Drinking | Rat | Intraperitoneal | 3-10 | Blocked drinking behavior |

| Cortical Neurotransmitter Levels | Rat | Subcutaneous | ≥0.3 | Significant increase in extracellular serotonin |

| Antidepressant-like Activity | Mouse | Oral | 3-30 | Antidepressant-like effects in tail suspension test |

| Wakefulness | Rat | Subcutaneous | 1-3 | Dose-dependent increase in time spent awake |

| REM Sleep | Rat | Subcutaneous | ≥1 | Potent suppression of REM sleep |

Data sourced from Barbier et al., 2007.[1][4]

Experimental Protocols

Protocol 1: Evaluation of Antidepressant-Like Activity using the Mouse Tail Suspension Test

This protocol describes the procedure to assess the antidepressant-like effects of this compound in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water)

-

Male mice

-

Tail suspension apparatus (a chamber that allows the mouse to be suspended by its tail)

-

Automated scoring software or a stopwatch and trained observer

Procedure:

-

Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).

-

Animal Dosing: Administer this compound or vehicle orally (p.o.) to the mice.

-

Acclimation: Allow a 60-minute pre-treatment period after dosing for drug absorption.

-

Suspension: Suspend each mouse individually by its tail from the suspension bar using adhesive tape. The mouse should be suspended in such a way that it cannot escape or climb onto any surfaces.

-

Observation: Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

Data Analysis: Compare the duration of immobility in the this compound-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Protocol 2: Assessment of Wake-Promoting Effects using Electroencephalography (EEG) in Rats

This protocol details the method for evaluating the effects of this compound on sleep-wake patterns in rats.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley rats

-